molecular formula C7H4Br2ClNO2 B12856404 2-Bromo-5-chloro-4-nitrobenzyl bromide

2-Bromo-5-chloro-4-nitrobenzyl bromide

Cat. No.: B12856404
M. Wt: 329.37 g/mol
InChI Key: JNFKGIGDWZCINH-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-nitrobenzyl bromide is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzene ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-4-nitrobenzyl bromide typically involves a multi-step process starting from benzene. The key steps include nitration, bromination, and chlorination. The nitration step introduces the nitro group, followed by bromination and chlorination to introduce the bromine and chlorine atoms, respectively .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration, bromination, and chlorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-4-nitrobenzyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-chloro-4-nitrobenzyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-4-nitrobenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (nitro, bromine, and chlorine) on the benzene ring makes it susceptible to nucleophilic substitution reactions. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-nitrobenzyl bromide: Similar in structure but with a hydroxyl group instead of a chlorine atom.

    2-Bromo-4-nitrobenzyl bromide: Lacks the chlorine atom present in 2-Bromo-5-chloro-4-nitrobenzyl bromide.

    2-Chloro-5-nitrobenzyl bromide: Contains a chlorine atom but lacks the bromine atom

Uniqueness

This compound is unique due to the combination of bromine, chlorine, and nitro groups on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds. This unique combination makes it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C7H4Br2ClNO2

Molecular Weight

329.37 g/mol

IUPAC Name

1-bromo-2-(bromomethyl)-4-chloro-5-nitrobenzene

InChI

InChI=1S/C7H4Br2ClNO2/c8-3-4-1-6(10)7(11(12)13)2-5(4)9/h1-2H,3H2

InChI Key

JNFKGIGDWZCINH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])Br)CBr

Origin of Product

United States

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